molecular formula C17H18BrN3O2 B3244062 [2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide CAS No. 1609396-71-5

[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide

Cat. No. B3244062
CAS RN: 1609396-71-5
M. Wt: 376.2
InChI Key: WRHPMPGSKDYYHA-UHFFFAOYSA-N
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Description

[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is a derivative of indole, which is a naturally occurring heterocyclic organic compound found in many plants and animals. The synthesis of this compound is a complex process that requires specialized skills and equipment.

Scientific Research Applications

Anticancer Applications

A series of compounds, including derivatives similar to 2-(1H-indol-3-yl)ethylamine, have been synthesized and evaluated as potential anticancer agents. Specifically, these compounds were tested for their pro-apoptotic Bcl-2-inhibitory activity, with certain nitrobenzyl analogs showing sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines. This suggests their potential utility in anticancer therapy (Hamdy et al., 2013).

Electrosynthesis Applications

The electrochemical behavior and electrosynthesis of compounds structurally related to 2-(1H-indol-3-yl)ethylamine have been explored. For instance, the electroreduction of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions has been studied, illustrating the versatility of nitro compounds in electrosynthesis, leading to various amines and amine derivatives (Mikhal’chenko et al., 2007).

Photochemical Applications

The synthesis of α-methyl nitrobenzyl compounds, closely related to the chemical structure of interest, has demonstrated superior photochemical release properties. These findings are significant for the development of photoresponsive materials, indicating the potential application of such compounds in the controlled release of bioactive molecules (Salerno & Cleaves, 2004).

Synthesis of Indoles

Research has focused on the synthesis and functionalization of indoles, a crucial framework in pharmaceuticals and natural products. Palladium-catalyzed reactions have been highlighted as a versatile approach for the synthesis of substituted indoles, showcasing the importance of compounds like 2-(1H-indol-3-yl)ethylamine in the construction of biologically relevant molecules (Cacchi & Fabrizi, 2005).

Hydroamination and Catalysis

Hydroamination reactions involving compounds with an indole and nitrobenzyl framework have been studied, providing pathways to synthesize 2-substituted amino derivatives of indole under mild conditions. These reactions are significant for the synthesis of complex amines and highlight the catalytic potential of these compounds (Sobenina et al., 2010).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.BrH/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17;/h1-7,10,12,18-19H,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPMPGSKDYYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609396-71-5
Record name 1H-Indole-3-ethanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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